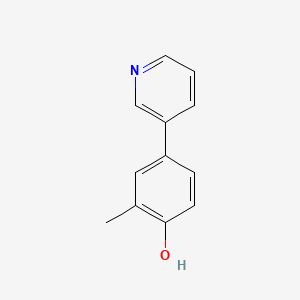

2-Methyl-4-(pyridin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(pyridin-3-yl)phenol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.226. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo-Sensing and Imaging Applications

2-Methyl-4-(pyridin-3-yl)phenol derivatives, specifically hydrazones like SMPH, MSMPH, and FSMPH, have been developed for selective fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds exhibit enhanced emission upon the addition of Al3+ and have demonstrated high selectivity towards Al3+ over other common metal ions, making them useful in monitoring Al3+ in living cells, as exemplified in studies with MCF-7 cells (Rahman et al., 2017).

Corrosion Inhibition

Schiff bases derived from this compound, such as 2-((pyridin-2-ylimino)methyl)phenol (S1), have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit significant corrosion inhibition efficiency, acting as mixed (cathodic/anodic) inhibitors, which can be correlated with their chemical structures (Hegazy et al., 2012).

Advanced Materials and Catalysis

The compound has been utilized in the synthesis of advanced materials and as a catalyst. For instance, the phosphine-catalyzed [4 + 2] annulation reactions involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines have been catalyzed by derivatives of this compound, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Sensor Development

This compound has been involved in the development of sensors. For example, coated graphite electrodes, enhanced with ionophores derived from this compound, have been fabricated for the selective determination of europium (III) ions, showcasing high selectivity and a wide working concentration range (Upadhyay et al., 2013).

Safety and Hazards

The safety data sheet for “2-Methyl-4-(pyridin-3-yl)phenol” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Methyl-4-(pyridin-3-yl)phenol may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways . The specific interactions and changes resulting from the action of this compound require further investigation.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(pyridin-3-yl)phenol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound has been shown to bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By modulating the levels of these cyclic nucleotides, this compound can affect gene expression and cellular metabolism. For instance, it can enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained effects on cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enhancing cellular responses to external stimuli and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in the detoxification of harmful substances . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Properties

IUPAC Name |

2-methyl-4-pyridin-3-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-7-10(4-5-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUMUKAFOCBTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)

![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)